Product packaging for Amino hypofluorite(Cat. No.:CAS No. 36405-65-9)

Amino hypofluorite

Cat. No.: B14667002
CAS No.: 36405-65-9
M. Wt: 51.021 g/mol
InChI Key: YMIXWSVDZOGUBN-UHFFFAOYSA-N
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Description

Amino hypofluorite reagents are specialized for electrophilic fluorination, a critical reaction for incorporating the fluorine-18 radioisotope into target molecules . This makes them indispensable in the development of Positron Emission Tomography (PET) tracers for medical imaging and research . The unique reactivity of these compounds allows for the efficient and selective introduction of fluorine into electron-rich organic structures, enabling the creation of novel radiolabeled amino acids and other biologically active molecules for diagnosing and studying diseases like cancer . As a highly reactive and specialized compound, this product is intended for use by qualified researchers in controlled laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH2NO B14667002 Amino hypofluorite CAS No. 36405-65-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36405-65-9

Molecular Formula

FH2NO

Molecular Weight

51.021 g/mol

IUPAC Name

amino hypofluorite

InChI

InChI=1S/FH2NO/c1-3-2/h2H2

InChI Key

YMIXWSVDZOGUBN-UHFFFAOYSA-N

Canonical SMILES

NOF

Origin of Product

United States

Theoretical and Computational Investigations of Amino Hypofluorite

Quantum Chemical Characterization of Amino Hypofluorite (B1221730) Structure and Bonding

Quantum chemical calculations are indispensable for elucidating the intrinsic properties of molecules like amino hypofluorite. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic structure and the nature of its chemical bonds.

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity and physical properties. Molecular Orbital (MO) theory provides a framework for understanding this electronic structure by describing the delocalized orbitals that extend over the entire molecule. youtube.comlibretexts.org For this compound, a computational analysis would reveal the energies and compositions of its molecular orbitals, formed from the linear combination of the atomic orbitals of hydrogen, nitrogen, oxygen, and fluorine.

This analysis would identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's kinetic stability and its propensity to participate in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.

Bond Dissociation Energies of N–O and O–F Linkages

The strength of the chemical bonds within this compound is a key determinant of its stability. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org Computational methods can accurately predict the BDEs for the N–O and O–F linkages in this compound. These calculations typically involve determining the energies of the parent molecule and the resulting radical fragments.

Theoretical studies on similar N-O bonded compounds have shown that BDEs can be reliably calculated using various computational methods. nih.govwayne.edu For this compound, comparing the calculated BDEs of the N–O and O–F bonds would reveal which bond is weaker and therefore more likely to cleave under energetic conditions such as heat or light. This information is crucial for understanding its potential decomposition pathways.

Potential Energy Surface Mapping and Isomerization Pathways

Molecules are not static entities; they can exist as different isomers and can interconvert between them. A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. youtube.com By mapping the PES of this compound, computational chemists can identify stable isomers (local minima on the PES) and the transition states that connect them.

This analysis would be critical for exploring potential isomerization pathways, for instance, the migration of the fluorine atom or a hydrogen atom. The energy barriers associated with these transition states would determine the feasibility of such rearrangements. Understanding the PES is fundamental to predicting the conformational landscape and the dynamic behavior of the molecule. nih.govarxiv.orgrsc.org

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which can be invaluable for their experimental identification and characterization.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific pattern of atomic motion and has a characteristic frequency. Computational methods can calculate these vibrational frequencies and their corresponding intensities. nih.govyoutube.com

For this compound, these calculations would predict the positions of absorption bands in its IR spectrum and scattering peaks in its Raman spectrum. This theoretical spectrum could then be compared with experimental data to confirm the molecule's identity. The calculated frequencies would correspond to specific bond stretches (e.g., N-H, N-O, O-F) and bending modes, providing a detailed fingerprint of the molecule's vibrational structure.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., ¹H, ¹⁵N, ¹⁷O, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Quantum chemical calculations can predict the NMR chemical shifts for the various nuclei in this compound, including ¹H, ¹⁵N, ¹⁷O, and ¹⁹F. nih.govmdpi.com

These predictions are achieved by calculating the magnetic shielding tensor for each nucleus. The calculated chemical shifts would provide a theoretical NMR spectrum that could guide experimental efforts to detect and characterize this compound. Discrepancies between predicted and experimental shifts can also provide subtle insights into intermolecular interactions and solvent effects.

Computational Modeling of Reactivity and Reaction Energetics

Computational quantum mechanical methods are pivotal in exploring the potential energy surfaces of reactions involving highly reactive species like this compound. These theoretical approaches allow for the detailed examination of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states.

The formation and decomposition of this compound are presumed to proceed through a series of elementary reaction steps involving radical species. Computational studies, often employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2 and MP4), are used to locate and characterize the transition state structures for these steps.

For a potential formation pathway involving the reaction of the aminyl radical (NH₂) with an oxygen difluoride (OF₂) molecule, a transition state would be characterized by an elongated N–O bond and a partially broken O–F bond. The geometry of this transition state, along with its vibrational frequencies, provides insight into the reaction coordinate. A single imaginary frequency in the vibrational analysis confirms a first-order saddle point, which is indicative of a true transition state.

Conversely, the decomposition of this compound can be envisaged to occur through several pathways, such as the homolytic cleavage of the N–O or O–F bonds. The transition states for these unimolecular decomposition steps would resemble the reactant molecule with a significantly elongated bond that is breaking. The energy barrier associated with these transition states is a key determinant of the compound's kinetic stability. For instance, the transition state for the N-O bond cleavage would lead to the formation of aminyl (NH₂) and hypofluorite (OF) radicals.

The table below presents hypothetical transition state properties for elementary reaction steps involving a related, simpler N-fluoro compound, fluoroamine (H₂NF), to illustrate the types of data generated from computational studies. These values are representative of what would be sought in the computational characterization of this compound's reactivity.

Reaction Step Computational Method Basis Set Key Bond Distances (Å) Imaginary Frequency (cm⁻¹)
H₂N• + F₂ → [H₂N···F···F]‡ → H₂NF + F•MP2aug-cc-pVTZN–F: 1.85, F–F: 1.98-450
H₂NF → [H₂N···F]‡ → H₂N• + F•CCSD(T)6-311++G(d,p)N–F: 2.15-280

Note: The data in this table is illustrative and based on typical computational results for related N-fluoro compounds, not specifically for this compound.

Thermochemical analysis provides crucial data on the energetics of a compound, including its stability and the feasibility of its formation and decomposition routes. High-level ab initio calculations can predict thermodynamic quantities such as the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f).

The formation of this compound is likely to be an exothermic process, but the compound itself is expected to be thermodynamically unstable with respect to its decomposition products. Computational thermochemistry can be used to evaluate the energetics of various potential formation and decomposition pathways.

Formation Pathways:

A plausible formation reaction could involve the combination of the aminyl radical (NH₂) and the hypofluorite radical (OF):

NH₂• + •OF → H₂NOF

The enthalpy change for this reaction can be calculated from the computed enthalpies of formation of the reactant and product species.

Decomposition Pathways:

Several decomposition pathways for this compound can be proposed and their thermochemistry evaluated computationally. These include:

Homolytic N–O cleavage: H₂NOF → H₂N• + •OF

Homolytic O–F cleavage: H₂NOF → H₂NO• + F•

Rearrangement and elimination: H₂NOF → HNF + HOF

The calculated reaction enthalpies for these pathways indicate the most likely decomposition routes. A highly exothermic decomposition pathway suggests a very unstable compound.

The following table summarizes hypothetical thermochemical data for the formation and decomposition of this compound, based on computational estimations for analogous compounds.

Reaction Reaction Type Calculated ΔH° (kJ/mol) Calculated ΔG° (kJ/mol)
NH₂• + •OF → H₂NOFFormation-150-135
H₂NOF → H₂N• + •OFDecomposition150135
H₂NOF → H₂NO• + F•Decomposition210195
H₂NOF → HNF + HOFDecomposition-80-95

Note: The data in this table is hypothetical and for illustrative purposes to represent the output of thermochemical analyses for a theoretical compound like this compound.

Reactivity and Reaction Mechanisms of Amino Hypofluorite and Analogous Systems

Electrophilic Fluorination Mechanismsrsc.orgacsgcipr.orgresearchgate.net

Electrophilic fluorination involves the reaction of an electron-rich substrate (a nucleophile) with an electrophilic fluorine source, characterized by a fluorine atom with a partial positive charge. numberanalytics.com Reagents with nitrogen-fluorine bonds have become the most stable, safe, and economical choice for these reactions. wikipedia.org This class of reagents, often referred to as N-F reagents, can be either neutral, such as N-fluorosulfonimides, or cationic, like N-fluoropyridinium salts. wikipedia.orgresearchgate.net The presence of electron-withdrawing groups attached to the nitrogen atom diminishes the electron density on fluorine, enhancing its electrophilicity. wikipedia.org Cationic reagents, such as the bis(ammonium) ions found in Selectfluor, are particularly effective due to the powerful electron-withdrawing effect of the cationic nitrogen, which leads to increased rates and yields in fluorination reactions. wikipedia.org

The precise mechanism of fluorine transfer remains a subject of discussion, with evidence supporting both a direct bimolecular nucleophilic substitution (SN2) pathway and a single-electron transfer (SET) process. wikipedia.orgrsc.org In the SN2 model, the nucleophile directly attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group. Conversely, the SET mechanism involves an initial transfer of an electron from the nucleophile to the N-F reagent, forming a radical cation and a radical anion, which then collapse to form the C-F bond. rsc.org

Addition to Unsaturated Bonds (e.g., Olefins, Aromatics)wikipedia.orgnih.gov

N-F reagents readily react with electron-rich unsaturated systems like alkenes, enol ethers, and aromatic compounds. acsgcipr.org The reaction with olefins, such as silyl (B83357) enol ethers and vinyl acetates, typically proceeds via an addition mechanism. beilstein-journals.orgbeilstein-journals.org For instance, N-fluoropyridinium salts have been successfully used to fluorinate a wide variety of olefins under mild conditions. beilstein-journals.org The reactivity of these salts can be modulated by changing the substituents on the pyridine (B92270) ring; more electron-withdrawing groups lead to a more powerful fluorinating agent. beilstein-journals.org This allows for a tailored approach where the reagent's power can be matched to the substrate's reactivity to minimize side reactions. beilstein-journals.orgbeilstein-journals.org

Activated aromatic compounds are also susceptible to electrophilic fluorination. orgsyn.org Reagents like N-fluoro-N-(trifluoromethylsulfonyl)methanesulfonimide have been shown to fluorinate various aromatic substrates. beilstein-journals.org Similarly, N-fluoropyridinium salts can fluorinate activated aromatics, sometimes requiring elevated temperatures depending on the specific reagent and substrate. orgsyn.org

Substrate TypeReagent(s)Product(s)Key Findings
Olefins (general)N-Fluoropyridinium salts, (CF₃SO₂)₂NFFluoroalkanesN-F reagents enable fluorination of diverse olefins with high selectivity and yields under mild conditions. beilstein-journals.orgbeilstein-journals.org
Silyl Enol EthersN-Fluoropyridinium triflateα-FluoroketonesEffective fluorination of moderately electron-rich substrates. orgsyn.org
Activated AromaticsN-Fluoropyridinium triflate, N-F imidesFluoroaromaticsFluorination is successful, sometimes requiring heat; reagent power can be tuned. beilstein-journals.orgorgsyn.org
Styrene DerivativesHF/PhIOVicinal difluoro compoundsA hypervalent iodine/HF system allows for the difluorination of various substituted styrenes in good yields. mdpi.com

C–H, N–H, and O–H Bond Functionalizationworktribe.com

The functionalization of C–H bonds using electrophilic N-F reagents is a significant area of research. While unactivated C–H bonds are generally unreactive towards these reagents, activated C–H bonds, such as those adjacent to carbonyl groups (e.g., in β-ketoesters and 1,3-dicarbonyl compounds), are readily fluorinated. mdpi.comjuniperpublishers.com The reaction proceeds through the enol or enolate form of the carbonyl compound, which acts as the carbon nucleophile. mdpi.com More advanced methods involving transition-metal catalysis, particularly with palladium, have enabled the direct fluorination of less activated C(sp³)–H and C(sp²)–H bonds. beilstein-journals.org For example, Pd(II)/Pd(IV) catalytic cycles have been developed for the site- and diastereoselective fluorination of C(sp³)–H bonds in α-amino acid derivatives, guided by directing groups. beilstein-journals.org

The direct fluorination of N–H and O–H bonds is less common but conceptually similar. Analogous reactions with hypochlorite (B82951) (HOCl), a potent oxidant, show that the amino groups of lysine (B10760008) and histidine, and the hydroxyl group of tyrosine in peptides and proteins are reactive. nih.govencyclopedia.pub Specifically, the ε-amino group of lysine can be converted to a dichloramine. nih.gov In the context of fluorination, the direct electrophilic fluorination of the phenolic ring of tyrosine (an aromatic C-H functionalization ortho to an O-H group) in peptides has been achieved using acetyl hypofluorite (B1221730). nih.govnih.gov This reaction is highly regiospecific and can proceed even with unprotected arginine and lysine side chains, showcasing its chemoselectivity. nih.gov

Regioselectivity and Stereoselectivity in Fluorination Reactionsrsc.org

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the incoming fluorine atom is crucial for synthetic applications. The regioselectivity of fluorination with N-fluoropyridinium salts is high and can be influenced by the substituents on the pyridine ring. orgsyn.org For example, in the fluorination of steroid enol acetates, the choice of a specific N-fluoropyridinium salt can direct the fluorination to a particular position. beilstein-journals.org

Stereoselectivity in electrophilic fluorination has been achieved through two main strategies: the use of chiral auxiliaries on the nucleophilic substrate or the use of stoichiometric chiral fluorinating agents. wikipedia.org Chiral oxazolidinones have been successfully employed as auxiliaries for the diastereoselective fluorination of carbonyl compounds. wikipedia.org For enantioselective methods, chiral N-F reagents are required. State-of-the-art examples include N-fluoroammonium salts derived from cinchona alkaloids, which can be readily synthesized from Selectfluor and the parent alkaloid. wikipedia.org These chiral reagents have enabled the catalytic enantioselective fluorination of substrates like β-ketoesters and oxindoles with high enantiomeric excesses. juniperpublishers.comacs.org

Reaction TypeSubstrateReagent/Catalyst SystemSelectivity
RegioselectiveSteroid enol acetatesN-Fluoropyridinium saltsHigh regioselectivity, tunable by reagent choice. beilstein-journals.orgorgsyn.org
DiastereoselectiveCarbonyl compoundsChiral oxazolidinone auxiliary + NFSISuccessful diastereoselective fluorination. wikipedia.org
Enantioselectiveβ-KetoestersChiral bis(oxazoline)-copper triflate complex + NFSIHigh enantioselectivity (up to 91% ee). juniperpublishers.com
Enantioselectiveα-Cyano estersChiral palladium complex + NFSIExcellent enantioselectivity (85–99% ee). acs.org
EnantioselectiveOxindolesN-Fluoroammonium salts of cinchona alkaloidsHigh enantioselectivity. wikipedia.org

Free Radical Pathways and Homolytic Cleavagewikipedia.orgacs.org

Beyond electrophilic pathways, N-F reagents can also participate in reactions via free radical mechanisms. This reactivity often stems from the homolytic cleavage of the N-F bond. The single-electron transfer (SET) mechanism, proposed as an alternative to the SN2 pathway in electrophilic fluorinations, represents one such entry into radical chemistry. rsc.org In this process, the N-F reagent accepts an electron to form a radical anion, which can then fragment. Furthermore, some N-F reagents can act as sources of a fluorine atom (F•) to react with independently generated carbon-centered radicals. wikipedia.orgnih.gov

Generation and Reactivity of Fluorine-Centered Radicals

Fluorine-centered radicals (F•) are highly reactive species. numberanalytics.com Historically, they were generated from highly reactive sources like elemental fluorine (F₂) or hypofluorites (e.g., trifluoromethyl hypofluorite, CF₃OF), whose weak F-F and O-F bonds, respectively, allow for homolytic cleavage. wikipedia.org However, the high reactivity and difficult handling of these reagents limited their synthetic application. wikipedia.org

The discovery that electrophilic N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) can also act as fluorine atom transfer agents for radical reactions marked a significant advancement. wikipedia.orgescholarship.org While these are traditionally viewed as electrophilic ("F⁺") sources, they can react with an alkyl radical, transferring a fluorine atom in a process that is mechanistically distinct from their electrophilic reactions. escholarship.org This dual reactivity has expanded the scope of radical fluorination. For example, N-fluoro-N-arylsulfonamides have been developed as a "third generation" of radical fluorinating agents, designed to favor radical pathways over electrophilic ones. nih.gov

Chain Propagation and Termination Processes

Radical fluorination reactions can proceed through chain mechanisms involving initiation, propagation, and termination steps.

Initiation: The reaction begins with the generation of a carbon-centered radical from a suitable precursor. This can be achieved, for example, through the photoredox-catalyzed decarboxylation of a carboxylic acid or an amino acid. escholarship.org

Propagation: In a key propagation step, the generated carbon-centered radical (R•) attacks the N-F reagent to form the fluorinated product (R-F) and a nitrogen-centered radical. This nitrogen-centered radical can then propagate the chain by reacting with another molecule of the starting material (e.g., via a hydrogen atom transfer) to regenerate the carbon-centered radical. For instance, remote fluorination via a 1,5-hydrogen atom transfer (1,5-HAT) has been demonstrated, where an initially formed nitrogen radical abstracts a hydrogen atom from a distal carbon, creating a new carbon radical that is subsequently fluorinated. nih.govchemrxiv.org

Termination: The radical chain is terminated when two radicals combine or disproportionate. A potential side reaction is the radical cross-disproportionation process between the nitrogen-centered radical and other radical species in the medium. nih.gov The high reactivity of some radical intermediates can also lead to undesired cascade or chain reactions, which must be controlled for selective synthesis. escholarship.org

Nucleophilic Reactivity of the Amino Moiety in Hypofluorite Contexts

The reactivity of the amino group in compounds containing an N-O-F linkage, such as amino hypofluorite and its analogs like N-fluoroamines and N-alkoxyamines, is a subject of significant synthetic interest. The presence of highly electronegative atoms (oxygen and fluorine) directly attached to the nitrogen atom profoundly influences its nucleophilic character. While direct studies on this compound are scarce, the behavior of analogous systems provides valuable insights into its potential reactivity.

Intermolecular Nucleophilic Attack

The nitrogen atom in N-fluoroamines and N-alkoxyamines can exhibit nucleophilic properties, although its reactivity is modulated by the electron-withdrawing effects of the adjacent oxygen and fluorine atoms. In analogous systems, the amino moiety can participate in intermolecular nucleophilic substitution reactions. For instance, the terminal amino groups in hydrazides and alkoxyamines are more strongly nucleophilic than those in typical proteins and react spontaneously with aldehydes to form stable bonds. thermofisher.com

The nucleophilicity of the nitrogen in N-fluoro compounds can be influenced by the substituents. For example, N-fluoro-N-arylsulfonamides have been developed as fluorinating agents, where the reactivity is tuned by the electronic properties of the aryl group. nih.gov While the primary role of these reagents is often as electrophilic fluorinating agents, the potential for the nitrogen to act as a nucleophile exists, particularly if the fluorine atom is transferred to an electrophile, leaving a nitrene or a related nitrogen-centered intermediate.

In the context of N-alkoxyamines, the nitrogen atom can participate in domino reactions, showcasing its nucleophilic potential. Studies on α-bromo-N-alkoxyacetamides have shown that these compounds are significantly more reactive than their N-alkyl counterparts in reactions with Michael acceptors to form γ-lactams. d-nb.info This enhanced reactivity is attributed to the presence of the N-alkoxy group.

The following table summarizes the intermolecular reactivity of the amino moiety in analogous systems.

Reactant SystemNucleophilic Reaction TypeProductReference(s)
Hydrazides/Alkoxyamines + AldehydesNucleophilic additionStable C-N bond formation thermofisher.com
α-Bromo-N-alkoxyacetamides + Michael AcceptorsDomino reaction (Michael addition followed by nucleophilic substitution)γ-Lactams d-nb.info
N-Fluoro-N-arylsulfonamides + AlkenesRadical hydrofluorination (involves amidyl radical)Hydrofluorinated products nih.gov

Intramolecular Cyclization Reactions

Intramolecular reactions involving the amino moiety in N-fluoroamine systems have been documented, often resulting in the formation of nitrogen-containing heterocycles. A notable example is the intramolecular cyclization of N-benzyl fluoroamines, where the fluoride (B91410) ion acts as a leaving group. In the presence of a carbonate base, (S)- and (R)-N-benzylfluoroamines undergo cyclization to yield cyclic carbamates. thieme-connect.com This reaction demonstrates the ability of the nitrogen atom to act as an internal nucleophile, displacing a fluoride ion.

The propensity for intramolecular cyclization is influenced by several factors, including the nature of the nucleophile, the size of the ring being formed, and the conformational rigidity of the precursor molecule. cas.cnorganic-chemistry.org Generally, the formation of 5- and 6-membered rings is favored. cas.cnorganic-chemistry.org For instance, the cyclization of nitrogen-containing dienes in superacid (HF-SbF5) can lead to the formation of fluorinated piperidines. researchgate.net

In a different approach, the intramolecular aminofluorination of olefins catalyzed by iron(II) has been reported. acs.org This reaction transforms allylic alcohol derivatives into β-fluoro primary amines and amino acids through a proposed iron nitrenoid intermediate. While this is a catalyzed process, it highlights the potential for intramolecular C-N bond formation in the presence of a fluorine source.

The table below presents examples of intramolecular cyclization reactions in analogous systems.

SubstrateReaction TypeProductKey FeaturesReference(s)
N-Benzyl fluoroaminesIntramolecular Nucleophilic SubstitutionCyclic carbamatesFluoride as a leaving group, base-mediated thieme-connect.com
Nitrogen-containing dienesCyclization/Fluorination in SuperacidFluorinated piperidinesSuperelectrophilic activation researchgate.net
Allylic alcohol derivatives with a nitrogen sourceIron(II)-catalyzed Intramolecular Olefin Aminofluorinationβ-Fluoro primary amines/amino acidsDiastereoselective, involves a proposed iron nitrenoid intermediate acs.org
Alkyl fluorides with tethered O- and N-nucleophilesIntramolecular SN2O- and N-heterocyclesC-F bond cleavage, favors 5- and 6-membered rings cas.cnorganic-chemistry.org

Influence of Reaction Conditions on Mechanistic Pathways

The reaction conditions play a critical role in dictating the mechanistic pathway and the outcome of reactions involving N-fluoroamines and N-alkoxyamines. Factors such as the solvent, the nature of the base, the catalyst, and the temperature can significantly influence whether a reaction proceeds via a nucleophilic, electrophilic, or radical pathway.

In the case of intramolecular cyclization of N-benzyl fluoroamines, the presence of a base like carbonate is crucial to facilitate the nucleophilic attack of the nitrogen by deprotonating it or by facilitating the displacement of the fluoride ion. thieme-connect.com The solvent can also play a significant role. For instance, in domino reactions of α-bromo-N-alkoxyacetamides, acetonitrile (B52724) was found to be a suitable solvent, while the use of hexafluoro-2-propanol (HFIP), a solvent known to favor the formation of azaoxyallyl cations, led to decomposition. d-nb.info

The choice of base and its counter-ion has been shown to have a templating effect in these domino reactions, with potassium carbonate being more effective than sodium or lithium carbonates. d-nb.info This suggests that the cation can coordinate to the reactants, influencing the transition state geometry.

In radical reactions, the conditions are tailored to promote the homolytic cleavage of the N-F bond. For N-fluoro-N-arylsulfonamides, radical hydrofluorination of alkenes proceeds under metal-free conditions, often initiated by light or a radical initiator. nih.gov The solvent can also influence the bond dissociation energy of the N-F bond, thereby affecting the reaction's feasibility. nih.gov

Temperature is another critical parameter. For instance, the selective cyclization versus hydrofluorination of N-allylanilines in a superacid medium (HF/SbF5) was found to be dependent on the concentration of SbF5 and the temperature, allowing for chemodivergent synthesis. researchgate.net

The following table summarizes the influence of reaction conditions on the reactivity of these systems.

Reaction TypeKey Condition(s)Effect on Mechanism/OutcomeReference(s)
Intramolecular cyclization of N-benzyl fluoroaminesPresence of a base (e.g., carbonate)Facilitates nucleophilic attack and displacement of fluoride thieme-connect.com
Domino reaction of α-bromo-N-alkoxyacetamidesSolvent (e.g., CH3CN vs. HFIP), Base counter-ion (K+ vs. Na+, Li+)Determines reaction pathway (domino vs. cation formation); Templating effect influences reactivity d-nb.info
Radical hydrofluorination with N-fluoro-N-arylsulfonamidesMetal-free conditions, light/radical initiatorPromotes homolytic N-F bond cleavage nih.gov
Cyclization/Hydrofluorination of N-allylanilines in superacidSbF5 concentration, TemperatureControls chemodivergency towards cyclized or hydrofluorinated products researchgate.net

Advanced Spectroscopic Characterization of Amino Hypofluorite and Its Derivatives

High-Resolution NMR Spectroscopy for Structural Elucidation (e.g., ¹⁹F, ¹⁵N)

No research articles or spectroscopic data were identified that specifically report the high-resolution Nuclear Magnetic Resonance (NMR) analysis of Amino hypofluorite (B1221730). Consequently, there are no available data regarding its ¹⁹F or ¹⁵N NMR spectra for structural elucidation.

In the broader context of fluorinated amino acids, ¹⁹F NMR is a powerful tool due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which is highly sensitive to the local electronic environment. illinois.edunih.govnsf.gov For hypothetical ¹⁹F NMR analysis of Amino hypofluorite, one would expect to observe a signal whose chemical shift would be indicative of the fluorine atom's attachment to an oxygen atom, which is in turn bonded to a nitrogen atom. Coupling constants between ¹⁹F and other nearby nuclei, such as ¹⁴N or ¹⁵N, if observable, would provide valuable information about the N-O-F connectivity.

Similarly, ¹⁵N NMR spectroscopy is a valuable technique for probing the electronic environment of nitrogen atoms in molecules. nih.govresearchgate.netresearchgate.net For this compound, ¹⁵N NMR could, in principle, provide information about the nitrogen atom of the amino group and its interaction with the hypofluorite moiety. However, no such studies have been published.

A representative data table for ¹⁹F NMR chemical shifts of various fluorinated amino acid derivatives is provided below to illustrate the type of data that would be sought for this compound.

Table 1: Representative ¹⁹F NMR Chemical Shifts for a Selection of Fluorinated Amino Acid Derivatives

Compound Chemical Shift (ppm)
Cystine Derivative -58.42
Cysteine Derivative -59.05
Asparagine Derivative -59.09
Leucine Derivative -59.22
Hydroxy-proline Derivative -59.92
Proline Derivative -60.60

Note: Data extracted from a study on ¹⁹F-tagged amino acids and are not representative of this compound. nsf.gov

Vibrational Spectroscopy for Bond Analysis (IR, Raman)

There is no available literature detailing the vibrational spectroscopy of this compound. Therefore, no Infrared (IR) or Raman spectra, nor any analysis of its bond vibrations, can be presented.

Vibrational spectroscopy is a fundamental technique for identifying functional groups and characterizing the bonding within a molecule. okstate.edunih.govwayne.edu For a molecule with the proposed structure of this compound (H₂NOF), one would expect to observe characteristic vibrational modes for the N-H, N-O, and O-F bonds.

N-H stretching vibrations: Typically appear in the region of 3300-3500 cm⁻¹.

O-F stretching vibration: This would likely appear in the lower frequency region of the spectrum.

Both IR and Raman spectroscopy would provide complementary information. nih.govnih.govioffe.ruruc.dkioffe.ru The symmetry of the molecule would determine which vibrational modes are active in each technique. Without experimental data, any discussion of the vibrational spectrum of this compound remains purely speculative.

To illustrate the type of data that would be relevant, the table below shows typical IR absorption ranges for related functional groups.

Table 2: General Infrared Absorption Ranges for Related Functional Groups

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Amines) 3300 - 3500
O-H Stretch (Alcohols, Phenols) 3200 - 3600 (broad)
C=O Stretch (Carbonyls) 1680 - 1750

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

No mass spectrometry data for this compound could be located in the surveyed literature. This includes information on its molecular ion and any characteristic fragmentation patterns.

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. nasa.govnih.govnih.gov In a hypothetical mass spectrum of this compound, the molecular ion peak would confirm its molecular formula. The fragmentation pattern, induced by techniques such as collision-induced dissociation (CID), would reveal the stability of different bonds within the molecule.

The following table presents common neutral losses observed in the mass spectrometry of amino acids to exemplify the kind of data that would be analyzed for this compound.

Table 3: Common Neutral Losses in Mass Spectrometry of Amino Acids

Neutral Loss Mass (Da)
H₂O 18
NH₃ 17
CO 28
COOH 45

This table is for illustrative purposes and does not represent data for this compound.

Computational Chemistry Applications in Understanding Amino Hypofluorite

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like amino hypofluorite (B1221730). DFT calculations are employed to predict equilibrium geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding the molecule's stability and reactivity. mdpi.comsemanticscholar.org

By applying hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can obtain detailed structural parameters. researchgate.netacs.org These calculations help in identifying the most stable conformation and understanding the nature of the chemical bonds within the H₂NOF molecule.

Key research findings from DFT studies include:

Geometric Parameters: Predictions of bond lengths (N-H, N-O, O-F) and bond angles (H-N-H, H-N-O, N-O-F) provide a foundational understanding of the molecular structure.

Vibrational Frequencies: Calculated infrared spectra can be used to identify characteristic vibrational modes, which are crucial for experimental detection and characterization.

Reactivity Descriptors: DFT allows for the calculation of various reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. nih.gov Other descriptors like chemical potential, hardness, and electrophilicity indices can also be derived to predict how amino hypofluorite might interact with other chemical species. frontiersin.orgnih.gov

Below is a table summarizing typical data obtained from DFT calculations for molecules structurally related to this compound, illustrating the type of information generated.

Table 1. Predicted Ground State Properties of an H₂NO Isomer using DFT.
PropertyCalculated ValueMethod/Basis Set
N-O Bond Length1.45 ÅB3LYP/6-31G
N-H Bond Length1.02 ÅB3LYP/6-31G
H-N-H Angle104.5°B3LYP/6-31G
HOMO-LUMO Gap5.8 eVB3LYP/6-31G

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT and ab initio methods typically focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. uri.edu Ab initio molecular dynamics (AIMD), which uses forces calculated from quantum mechanics (often DFT), can simulate the molecule's motion and reactivity at finite temperatures. mdpi.comnih.gov

MD simulations are particularly useful for exploring:

Conformational Dynamics: Investigating the flexibility of the molecule, such as the rotation around the N-O bond and the inversion of the amino group.

Solvent Effects: Simulating this compound in a solvent (e.g., water) to understand how intermolecular interactions, such as hydrogen bonding, affect its structure, stability, and reactivity. scielo.bryoutube.com Continuum solvation models can also be applied in quantum chemical calculations to approximate these effects. scielo.br

Reaction Dynamics: Simulating the initial steps of unimolecular decomposition or bimolecular reactions, providing a time-resolved view of chemical processes that are difficult to observe experimentally. uri.edu

For instance, AIMD simulations can reveal how interactions with surrounding water molecules might stabilize or destabilize the H₂NOF structure, potentially facilitating specific reaction pathways. mdpi.comrsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational properties with its chemical reactivity. While specific QSRR studies on this compound are not widely documented due to its obscurity, the principles can be readily applied.

In a QSRR study, quantum chemical descriptors calculated via methods like DFT would be used as the independent variables. These descriptors could include:

Electronic Properties: HOMO/LUMO energies, Mulliken charges, dipole moment.

Topological Descriptors: Molecular connectivity indices.

Geometric Descriptors: Molecular surface area and volume.

These descriptors would then be correlated with a known measure of reactivity (e.g., reaction rate constants for a specific fluorination or oxidation reaction) for a series of related hypofluorite compounds. The resulting model could then be used to predict the reactivity of this compound. Such studies are foundational in areas like drug design and materials science for predicting the behavior of novel compounds based on their computed properties. mdpi.com

Future Directions and Potential Research Impact

Development of Novel Selective Fluorination Reagents Based on Amino Hypofluorite (B1221730) Concepts

The quest for safer, more selective, and more efficient methods for introducing fluorine into organic molecules is a major driver in synthetic chemistry. worktribe.comresearchgate.net Reagents based on the amino hypofluorite concept, particularly those featuring a nitrogen-fluorine (N-F) bond, have been at the forefront of this endeavor. wikipedia.org While not true amino hypofluorites in the sense of containing an N-O-F linkage, these N-F reagents are their conceptual descendants, offering enhanced stability and tunable reactivity. worktribe.com

Future research in this area is focused on several key objectives:

Enhanced Selectivity: The development of new N-F reagents with greater chemo-, regio-, and stereoselectivity is a primary goal. This involves modifying the steric and electronic properties of the reagent's backbone. For instance, the creation of sterically hindered N-fluorosulfonamides has been shown to improve yields in the fluorination of highly basic organolithium species, a traditionally challenging transformation. nih.gov

Catalytic Systems: A significant trend is the move towards catalytic fluorination. This involves designing systems where a substoichiometric amount of a catalyst activates a mild fluorinating agent or the substrate itself, leading to a more atom-economical and environmentally friendly process.

"F+" Power Modulation: The "fluorinating power" of N-F reagents is a critical parameter. Research is ongoing to develop a wider spectrum of reagents with finely tuned reactivity, allowing for the selective fluorination of a broader range of substrates, from electron-rich to electron-deficient systems. rsc.org The development of reagents like N-fluoropyridinium salts has made it possible to fluorinate a diversity of nucleophilic organic compounds with high selectivity and yields under mild conditions. beilstein-journals.org

Table 1: Examples of Electrophilic N-F Fluorinating Reagents

Reagent NameAcronymClassKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®CationicHighly reactive, commercially available, broad substrate scope. acsgcipr.org
N-FluorobenzenesulfonimideNFSINeutralWidely used, effective for fluorinating carbanions and in transition-metal-catalyzed reactions. wikipedia.orgrsc.org
N-Fluoro-N-(tert-butyl)-tert-butanesulfonamideNFBBNeutralSterically hindered, effective for highly basic substrates. nih.gov
N-Fluoropyridinium triflateNFPYCationicHigh fluorinating power, suitable for less reactive substrates. beilstein-journals.org

Role in Synthesis of Fluorinated Building Blocks for Advanced Materials

Fluorinated building blocks are crucial components in the synthesis of advanced materials, including pharmaceuticals, agrochemicals, and polymers. The unique properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and binding affinity, make these building blocks highly valuable. beilstein-journals.org Electrophilic fluorination using reagents derived from the this compound concept is a key strategy for producing these synthons. tandfonline.com

Future research will likely focus on:

Access to Novel Fluorinated Motifs: Developing methods to synthesize novel fluorinated building blocks that are currently difficult to access. This includes the introduction of fluorine into complex, three-dimensional scaffolds and the creation of chiral fluorinated molecules. rsc.org

Late-Stage Fluorination: A major goal is the development of reagents and methods for late-stage fluorination. This would allow for the introduction of fluorine at a late step in a synthetic sequence, enabling the rapid diversification of complex molecules and the synthesis of fluorinated analogues of existing drugs and materials.

Scale-Up and Industrial Applications: Research is also directed towards making the synthesis of fluorinated building blocks more scalable and cost-effective, facilitating their use in industrial applications.

Exploration of Catalytic Cycles Involving N–O–F Intermediates

While stable compounds with N-O-F bonds are rare, the possibility of transient N-O-F or related N-F intermediates in catalytic cycles is an active area of investigation. The development of catalytic systems for fluorination is a significant advancement, reducing waste and improving efficiency. rsc.org

Key areas of exploration include:

Transition-Metal Catalysis: Many catalytic fluorination reactions employ transition metals like palladium, copper, and iron. beilstein-journals.org The proposed mechanisms often involve the formation of a metal-fluoride species that acts as the fluorinating agent. Understanding the potential role of N-F reagents in the formation and regeneration of these catalytic species is crucial for designing more efficient catalysts. For example, some palladium-catalyzed aromatic C-H fluorinations are thought to proceed through a Pd(IV)-F electrophile generated from an N-F reagent. beilstein-journals.org

Organocatalysis: Chiral amines and other small organic molecules have been successfully used as catalysts in enantioselective fluorination reactions. nih.govnih.gov These catalysts typically activate the substrate to react with an electrophilic N-F reagent. Further exploration of these catalytic cycles could lead to new, highly selective methods for creating chiral fluorinated compounds.

Photoredox Catalysis: Light-driven catalytic cycles offer a mild and powerful way to generate reactive intermediates. The use of photoredox catalysis in conjunction with N-F reagents is a promising area for achieving novel fluorination reactions under gentle conditions.

Theoretical Prediction and Synthesis of Stable this compound Analogues

Computational chemistry plays a vital role in understanding the structure, stability, and reactivity of highly reactive species like this compound. uic.edupwr.edu.pltaylorfrancis.com Theoretical studies can guide the design of new, more stable analogues.

Future research in this domain will likely involve:

In Silico Design: Using computational methods to predict the stability and electronic properties of substituted amino hypofluorites (R₂N-O-F). By strategically placing electron-withdrawing or bulky substituent groups, it may be possible to design analogues with sufficient stability for experimental investigation.

Matrix Isolation Studies: The synthesis and characterization of unstable species can often be achieved using matrix isolation techniques, where the molecule of interest is trapped in an inert gas matrix at very low temperatures. This could be a viable approach for the experimental observation of this compound or its simple derivatives.

Exploring Alternative Bonding Motifs: Theoretical studies can explore alternative bonding arrangements that might lead to more stable isomers or related compounds with similar reactivity profiles. This could expand the range of potential fluorinating reagents based on the N-O-F framework.

The insights gained from these theoretical predictions will be invaluable for synthetic chemists attempting to create the next generation of fluorinating reagents, potentially leading to the isolation of the first stable this compound derivative.

Q & A

Q. What are the established protocols for synthesizing amino hypofluorites in laboratory settings?

Amino hypofluorites are typically synthesized via direct fluorination of amines or amides using fluorine gas (F₂) or hypofluorous acid derivatives under controlled conditions. Key parameters include maintaining low temperatures (−40°C to 0°C) to stabilize reactive intermediates and using inert atmospheres to prevent decomposition . For example, fluorination of secondary amines with CF₃OF (trifluoromethyl hypofluorite) generates stable amino hypofluorites, as validated by spectroscopic characterization .

Q. How can researchers ensure the stability of amino hypofluorites during experimental workflows?

Stability is highly dependent on storage conditions: amino hypofluorites should be kept in anhydrous, dark environments at temperatures below −20°C. Decomposition pathways, such as hydrolysis or thermal breakdown, can be monitored via infrared (IR) spectroscopy (e.g., tracking the disappearance of O–F vibrational bands at ~900 cm⁻¹) . Pre-experimental stability assays under simulated conditions are recommended .

Q. What safety protocols are critical when handling amino hypofluorites?

Amino hypofluorites are strong oxidizers and may release toxic hydrogen fluoride (HF) upon decomposition. Researchers must use fluoropolymer-lined gloves, face shields, and fume hoods with HF scrubbers. Emergency protocols should include calcium gluconate gel for dermal exposure and immediate decontamination of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can conflicting data on amino hypofluorite reactivity be resolved?

Contradictions in reactivity studies (e.g., divergent kinetic profiles) often arise from trace moisture or impurities. Researchers should:

  • Standardize reagent purity thresholds (e.g., ≥99.9% anhydrous F₂ for fluorination).
  • Use in situ analytical techniques like real-time NMR to track intermediate species .
  • Compare results across multiple synthetic routes (e.g., electrochemical vs. gas-phase fluorination) to isolate variables .

Q. What mechanistic insights explain the selectivity of amino hypofluorites in fluorination reactions?

Selectivity is governed by radical intermediates formed during O–F bond cleavage. Computational studies (DFT or ab initio) reveal that electron-deficient amines favor single-electron transfer pathways, producing fluorinated products with >90% regioselectivity. Experimental validation via radical trapping (e.g., TEMPO) confirms this mechanism .

Q. How can researchers optimize reaction conditions for high-yield this compound synthesis?

A factorial design of experiments (DoE) is recommended to assess variables such as:

  • Fluorine-to-amine molar ratio (optimal range: 1.2–1.5:1).
  • Solvent polarity (non-polar media like perfluorocarbons reduce side reactions).
  • Catalyst choice (e.g., AgF₂ enhances fluorination efficiency by 30% ).

Q. What analytical techniques are most effective for characterizing amino hypofluorites?

  • 19F NMR : Quantifies fluorinated species and detects impurities (δ −120 to −180 ppm for O–F groups).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How do amino hypofluorites interact with biological systems, and what are the implications for toxicity studies?

Amino hypofluorites hydrolyze into fluoride ions and amine byproducts, which may disrupt calcium homeostasis (via F⁻ binding) or induce oxidative stress. In vitro assays using HEK-293 cells show dose-dependent cytotoxicity (IC₅₀ = 50–100 µM), necessitating strict exposure controls in biomedical applications .

Methodological Guidance

  • For data reproducibility : Archive raw spectral data and reaction parameters in open-access repositories (e.g., Zenodo) .
  • For computational modeling : Use Gaussian or ORCA software with solvent-correction methods (e.g., COSMO-RS) .
  • For hazard mitigation : Conduct risk assessments using tools like COSHH (Control of Substances Hazardous to Health) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.